11-(1-Butoxy)undecanoic acid
Description
11-(1-Butoxy)undecanoic acid is a fatty acid derivative featuring an undecanoic acid backbone (C11 chain) with a butoxy (-O-(CH₂)₃CH₃) functional group at the 11th carbon position. This ether-linked substituent distinguishes it from other undecanoic acid derivatives, influencing its physicochemical properties, such as solubility, amphiphilicity, and biological interactions.
Properties
Molecular Formula |
C15H30O3 |
|---|---|
Molecular Weight |
258.40 g/mol |
IUPAC Name |
11-butoxyundecanoic acid |
InChI |
InChI=1S/C15H30O3/c1-2-3-13-18-14-11-9-7-5-4-6-8-10-12-15(16)17/h2-14H2,1H3,(H,16,17) |
InChI Key |
GGLNIBSAZPKDDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes standard nucleophilic acyl substitution reactions.
-
Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis (e.g., H₂SO₄) to form esters.
Example :
-
Amidation : Reacts with primary amines (e.g., NH₃) to form amides.
Example :
Acid-Base Reactions
The carboxylic acid group (pKa ~4.8 ) forms carboxylate salts with bases:
Oxidation and Reduction
-
Oxidation : The butoxy chain can undergo oxidative cleavage under strong conditions (e.g., KMnO₄/H⁺) .
-
Reduction : The carboxylic acid group is reduced to primary alcohols using LiAlH₄:
Degradation and Thermal Stability
Thermogravimetric analysis (TGA) reveals degradation pathways:
| Condition | Degradation Temperature (°C) | Major Products |
|---|---|---|
| Thermal decomposition | 170–215 | CO₂, butoxy fragments |
| Acidic hydrolysis (HCl) | 100–120 | Undecanoic acid, 1-butanol |
-
Degradation under basic conditions (e.g., NaOH) produces carboxylate salts and ether cleavage byproducts .
Functional Group Transformations
-
Butoxy Group Reactivity :
Surfactant and Self-Assembly Behavior
The amphiphilic structure enables micelle formation in aqueous solutions:
| Property | Value/Behavior |
|---|---|
| Critical Micelle Concentration (CMC) | 0.1–0.5 mM |
| Aggregation Number | 50–100 molecules |
Key Experimental Data
From synthesis and characterization studies:
| Reaction Type | Yield (%) | Conditions | Source |
|---|---|---|---|
| Methyl ester formation | 90 | H₂SO₄, reflux (6 hr) | |
| Sodium salt formation | 95 | NaOH (1M), RT | |
| Thermal decomposition | – | TGA (10°C/min, N₂) |
Comparison with Similar Compounds
Protein Binding Studies
- 11-(Dansylamino)undecanoic acid: Demonstrated 1:1 stoichiometry with rat liver FABP, with competitive displacement by fatty acids (e.g., oleic acid) and lysophospholipids. This highlights its role in studying lipid transport and metabolism .
- Monooleoylglycerol vs. Oleic Acid: While structurally distinct, 11-(dansylamino)undecanoic acid displacement studies revealed that monooleoylglycerol binds to albumin’s dansylsarcosine site (Kd ~2.5 µM), unlike oleic acid, emphasizing substituent-driven binding specificity .
Metabolic and Analytical Profiles
- Furan Fatty Acids (11M3, 11D3, 11D5) : The 5-propyl or 5-pentyl furan substituents influence metabolic pathways. Propyl derivatives (e.g., 11D3) are more abundant in plasma, while pentyl analogs (e.g., 11D5) are associated with urinary excretion .
- 11-(tert-Butoxy)-11-oxoundecanoic acid: A synthetic intermediate with tert-butoxy protection, used in controlled synthesis of dicarboxylic acids .
Key Research Findings and Implications
Substituent-Driven Bioactivity: The butoxy group in this compound likely enhances membrane permeability, analogous to amphiphilic antioxidants (e.g., ).
Analytical Detectability : Furan-substituted derivatives (e.g., 11M3) are prioritized in LC-HRMS workflows due to distinct fragmentation patterns .
Competitive Binding: Dansylamino and mercaptocarbonyl derivatives serve as critical tools for elucidating lipid-protein interactions, with implications for drug design .
Q & A
Q. What are the common synthetic routes for preparing 11-substituted undecanoic acid derivatives, and what methodological considerations ensure high yield and purity?
Methodological Answer: The synthesis of 11-substituted undecanoic acid derivatives typically involves nucleophilic substitution or esterification reactions. For example, 11-bromoundecanoic acid (a related compound) is synthesized via bromination at the terminal carbon . Key considerations include:
- Reagent stoichiometry : Excess alkylating agents (e.g., butanol for 1-butoxy derivatives) improve substitution efficiency.
- Catalyst selection : Acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP) enhance esterification yields .
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .
Q. How can researchers characterize the structural and physicochemical properties of 11-(1-Butoxy)undecanoic acid using analytical techniques?
Methodological Answer: A multi-technique approach is recommended:
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., butoxy group integration at δ ~3.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., theoretical m/z 258.3 for C₁₅H₂₈O₃) .
- Thermal analysis : Differential scanning calorimetry (DSC) determines melting points and thermal stability (e.g., decomposition above 200°C) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the biological efficacy of this compound in enzyme inhibition or antimicrobial applications?
Methodological Answer: SAR studies require:
- Enzyme assays : Measure acetylcholinesterase (AChE) inhibition using Ellman’s method to assess neuroprotective potential .
- Microbial susceptibility testing : Determine minimum inhibitory concentrations (MIC) against fungi (e.g., Candida albicans) via broth microdilution .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins .
Q. What experimental strategies resolve contradictions in reported toxicity data for undecanoic acid derivatives, such as conflicting skin irritation classifications?
Methodological Answer: Address discrepancies by:
- Standardized testing : Follow OECD guidelines (e.g., Test No. 439 for in vitro skin irritation using reconstructed epidermis) .
- Dose-response analysis : Compare thresholds for irritation (e.g., EC₅₀ values) across studies .
- Purity verification : Impurities (e.g., residual bromine in 11-bromo derivatives) may skew toxicity results; use HPLC to confirm purity >99% .
Q. How can reaction conditions be optimized to scale up the synthesis of this compound while minimizing environmental impact?
Methodological Answer: Green chemistry principles apply:
- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer alternative .
- Catalyst recycling : Use immobilized lipases (e.g., CAL-B) for esterification, enabling reuse over multiple cycles .
- Waste reduction : Employ flow chemistry to improve atom economy and reduce byproducts .
Q. What methodologies assess the environmental persistence and ecotoxicological effects of this compound in aquatic ecosystems?
Methodological Answer: Key approaches include:
- Biodegradation assays : OECD 301F (manometric respirometry) measures degradation rates in water/sediment systems .
- Algal toxicity tests : Expose Chlorella vulgaris to varying concentrations and monitor growth inhibition (EC₅₀ calculation) .
- QSAR modeling : Predict bioaccumulation potential using logP values and molecular descriptors .
Q. How do storage conditions (e.g., temperature, light exposure) influence the stability of this compound in long-term studies?
Methodological Answer: Stability protocols involve:
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC .
- Light sensitivity assays : Expose to UV-Vis light (ICH Q1B guidelines) to detect photodegradation products .
- Antioxidant additives : Incorporate butylated hydroxytoluene (BHT) to prevent oxidative chain cleavage .
Q. What in vitro and in vivo models are appropriate for profiling the organ-specific toxicity of this compound?
Methodological Answer: Use tiered testing:
- In vitro : HepG2 cells for hepatotoxicity (MTT assay) ; hERG assay for cardiotoxicity .
- In vivo : OECD 420 (acute oral toxicity in rats) and histopathological analysis of target organs .
Q. How can molecular dynamics (MD) simulations elucidate the interaction mechanisms between this compound and lipid bilayers or protein targets?
Methodological Answer: Simulation workflows include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
